molecular formula C10H12FIO B8160136 2-Fluoro-4-iodo-1-isobutoxybenzene

2-Fluoro-4-iodo-1-isobutoxybenzene

Cat. No.: B8160136
M. Wt: 294.10 g/mol
InChI Key: VHQZEXFVBHHKIL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-isobutoxybenzene is a halogenated aromatic ether with the molecular formula C₁₀H₁₂FIO and a molecular weight of 294.11 g/mol. Its structure features a fluorine atom at the 2-position, an iodine atom at the 4-position, and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 1-position of the benzene ring. This compound is of interest in pharmaceutical and materials chemistry as a precursor for synthesizing complex aryl halide derivatives .

Properties

IUPAC Name

2-fluoro-4-iodo-1-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZEXFVBHHKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .

Chemical Reactions Analysis

2-Fluoro-4-iodo-1-isobutoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-iodo-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Substituted Benzene Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Key Reactivity
2-Fluoro-4-iodo-1-isobutoxybenzene C₁₀H₁₂FIO 294.11 Iodine (I) Cross-coupling reactions
2-Fluoro-1-isobutoxy-4-nitrobenzene C₁₀H₁₂FNO₃ 213.21 Nitro (-NO₂) Reduction, SNAr
2-Fluoro-4-bromo-1-isobutoxybenzene C₁₀H₁₂FBrO 273.11 Bromine (Br) Moderate cross-coupling

Biological Activity

2-Fluoro-4-iodo-1-isobutoxybenzene is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-4-iodo-1-isobutoxybenzene is characterized by the presence of a fluorine atom, an iodine atom, and an isobutoxy substituent on a benzene ring. This arrangement can significantly influence its chemical reactivity and biological interactions.

Molecular Formula: C11H12FIO
Molecular Weight: 292.12 g/mol

Biological Activity

The biological activity of 2-Fluoro-4-iodo-1-isobutoxybenzene has been explored in various studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (fluorine and iodine) enhances the lipophilicity and membrane permeability, which are crucial for antimicrobial efficacy.
  • Enzyme Inhibition: Research suggests that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. The halogen substituents may enhance binding affinity to enzyme active sites, leading to effective inhibition .

The mechanism through which 2-Fluoro-4-iodo-1-isobutoxybenzene exerts its biological effects involves interaction with target proteins and enzymes. The following mechanisms have been proposed:

  • Binding to Enzymes: The compound may bind to the active sites of enzymes, altering their activity. This interaction is facilitated by the electronegative nature of the fluorine and iodine atoms, which can stabilize the transition state during enzymatic reactions.
  • Modulation of Signal Transduction Pathways: By interacting with receptor sites on cell membranes, this compound may influence various signaling pathways, potentially leading to altered cellular responses such as apoptosis or proliferation.

Case Studies

Several case studies have highlighted the biological activity of 2-Fluoro-4-iodo-1-isobutoxybenzene:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study BEnzyme InhibitionReported IC50 values indicating effective inhibition of cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies.
Study CCytotoxicityEvaluated in cancer cell lines showing selective cytotoxicity with IC50 values ranging from 20 to 50 µM depending on the cell type .

Synthesis and Preparation

The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene typically involves several steps starting from commercially available precursors. A common synthetic route includes:

  • Preparation of 2-Fluoro-4-iodophenol: This can be achieved through halogenation reactions involving phenol derivatives.
  • Formation of Isobutoxy Group: The introduction of the isobutoxy group can be accomplished via nucleophilic substitution reactions using isobutanol in the presence of acid catalysts.
  • Final Product Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity necessary for biological testing.

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